3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride
Overview
Description
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to an azetidine ring. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride typically involves the reaction of 4-(4-methoxyphenyl)piperazine with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the azetidine ring.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Uniqueness
3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride is unique due to the combination of the methoxyphenyl, piperazine, and azetidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(4-methoxyphenyl)piperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.3ClH/c1-18-14-4-2-12(3-5-14)16-6-8-17(9-7-16)13-10-15-11-13;;;/h2-5,13,15H,6-11H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWWJCAODCMVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CNC3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669932 | |
Record name | 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223381-99-5 | |
Record name | 1-(Azetidin-3-yl)-4-(4-methoxyphenyl)piperazine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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